1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(18-11-4-2-1-3-5-11)19-12-8-16-13(17-9-12)20-7-6-15-10-20/h1-10H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERPUKCWDHWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-(1H-imidazol-1-yl)pyrimidine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties allow the compound to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
Compound A : 1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea
- Structure : Features a pyrrolo-pyrimidine core (vs. pyrimidine-imidazole in the target compound) with a cyclopentyl group and phenylurea.
- Activity : Binds to HCK kinase via hydrophobic interactions with the cyclopentyl group and hydrogen bonding via the urea moiety. The pyrrolo-pyrimidine scaffold enhances selectivity for tyrosine kinases .
Compound B : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Structure : Contains an imidazole ring and a benzodioxol group but lacks the pyrimidine-urea framework.
- Activity : The (E)-configuration of the imine group, confirmed by X-ray crystallography, optimizes steric alignment for target binding .
- Key Difference : The hydrazinecarboxamide linker provides conformational flexibility, unlike the rigid pyrimidine-urea backbone of the target compound.
Physicochemical and Pharmacokinetic Properties
Mechanistic Insights
- Target Compound : The imidazole ring may coordinate with metal ions in kinase active sites, while the pyrimidine-urea system stabilizes interactions via hydrogen bonding. This dual mechanism could enhance inhibition potency compared to Compound A, which relies solely on hydrophobic interactions .
- Compound B : The benzodioxol group contributes to electron-rich aromatic interactions, but the absence of a pyrimidine scaffold limits π-π stacking efficiency .
Research Findings and Limitations
- Structural Studies: X-ray crystallography (via SHELX programs) has been pivotal in resolving the conformations of similar compounds, such as the (E)-configuration in Compound B .
- Activity Gaps: While Compound A shows nanomolar inhibition of HCK kinase, the target compound’s activity remains unquantified in published literature.
Biological Activity
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea can be represented as follows:
This compound features a pyrimidine ring substituted with an imidazole group and a phenylurea moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea derivatives. For instance, derivatives with specific substitutions on the phenyl and pyrimidine rings have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5d | HeLa | 0.37 | Induced apoptosis |
| 5g | HeLa | 0.73 | Cell cycle arrest |
| 5k | HeLa | 0.95 | VEGFR-2 inhibition |
These compounds were found to inhibit cell proliferation effectively, demonstrating lower IC50 values compared to established drugs like sorafenib (IC50 = 7.91 μM) .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer progression. For example, it has been reported to inhibit specific kinases that play crucial roles in tumor growth and metastasis.
The mechanisms through which 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea exerts its biological effects include:
Induction of Apoptosis:
Flow cytometry analysis revealed that certain derivatives significantly induce apoptotic cell death in cancer cells, particularly HeLa cells, by activating caspase pathways.
Cell Cycle Arrest:
The compound has been shown to block the cell cycle at the sub-G1 phase, preventing cancer cells from proliferating.
VEGFR Inhibition:
In silico docking studies indicated that the compound binds effectively to the active site of VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis .
Study on Anticancer Activity
A study focused on synthesizing derivatives of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea evaluated their anticancer activities against multiple human cancer cell lines, including MCF-7, HepG2, A549, and HeLa. The results demonstrated that several derivatives exhibited promising cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea, and what are the critical intermediates?
Answer:
The synthesis typically involves modular coupling of pyrimidine and imidazole precursors. A representative approach (adapted from analogous compounds) includes:
Pyrimidine Functionalization: Introduce an amino or halogen substituent at the pyrimidine C2 position to enable nucleophilic substitution with imidazole .
Imidazole Coupling: React 5-bromo-2-chloropyrimidine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-imidazole core.
Urea Formation: Couple the pyrimidine-imidazole intermediate with phenyl isocyanate or via a carbodiimide-mediated reaction to install the 3-phenylurea moiety.
Key Intermediates:
- 2-Chloro-5-bromopyrimidine (pre-functionalized pyrimidine)
- 1H-imidazole (heterocyclic coupling partner)
- Phenyl isocyanate (urea precursor)
Basic: Which analytical techniques are prioritized for structural validation of this compound, particularly its urea linkage and heterocyclic arrangement?
Answer:
- X-ray Crystallography: Resolve the 3D arrangement of the pyrimidine-imidazole core and urea moiety. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise bond-length and angle measurements .
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons of imidazole (δ ~7.5–8.5 ppm) and phenylurea (δ ~7.0–7.5 ppm).
- ¹³C NMR: Confirm urea carbonyl (δ ~155–160 ppm) and pyrimidine carbons (δ ~160–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
Advanced: How do structural modifications to the pyrimidine and imidazole rings impact the compound’s kinase inhibition profile?
Answer:
Structure-activity relationship (SAR) studies on analogous kinase inhibitors (e.g., tyrosine kinase inhibitors) suggest:
- Pyrimidine Substitutions: Electron-withdrawing groups (e.g., -CF₃) at C5 enhance binding to ATP pockets by mimicking purine interactions .
- Imidazole Modifications: Bulky substituents on imidazole (e.g., cyclopropyl) may improve selectivity by reducing off-target binding .
- Urea Linker Optimization: Replacing phenyl with heteroaryl groups (e.g., pyridyl) can modulate solubility and pharmacokinetics .
Methodological Recommendation: Use in vitro kinase assays (e.g., ADP-Glo™) paired with molecular docking (e.g., AutoDock Vina) to validate hypotheses .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound across enzymatic assays?
Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
Standardized Assay Protocols:
- Use consistent ATP concentrations (e.g., near physiological levels, 1 mM).
- Control for buffer ionic strength and pH (e.g., pH 7.4 Tris-HCl) .
Orthogonal Validation:
- Confirm inhibition via isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Perform cellular assays (e.g., Western blot for phosphorylated kinase targets) to correlate in vitro and in vivo activity .
Crystallographic Analysis: Resolve enzyme-compound co-crystal structures to identify binding pose variations .
Advanced: What computational strategies are effective in predicting the compound’s metabolic stability and off-target effects?
Answer:
- Metabolism Prediction:
- Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to assess cytochrome P450 (CYP) interactions and metabolic hotspots (e.g., urea hydrolysis).
- Off-Target Profiling:
- MD Simulations: Run molecular dynamics (GROMACS) to study compound stability in biological membranes and solvent-accessible surface area (SASA) .
Advanced: How can the compound’s solubility and bioavailability be optimized without compromising target affinity?
Answer:
- Salt Formation: Introduce hydrochloride or mesylate salts to improve aqueous solubility.
- Prodrug Strategies: Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance circulation time.
Validation: - Measure logP (HPLC) and solubility (shake-flask method).
- Use Caco-2 cell monolayers for permeability assessment .
Advanced: What crystallographic evidence exists for the compound’s binding mode with biological targets, and how can this inform analog design?
Answer:
While direct co-crystal data for this compound is limited, analogous structures (e.g., benzimidazole-urea derivatives) show:
- Urea as a Hydrogen Bond Donor: The urea NH groups form critical H-bonds with kinase catalytic residues (e.g., hinge region) .
- Imidazole-Pyrimidine Orientation: The planar heterocycles occupy hydrophobic pockets adjacent to the ATP-binding site .
Design Insight: Introduce fluorinated substituents (e.g., -CF₃) to enhance van der Waals interactions, guided by high-resolution crystallography (≤1.5 Å resolution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
